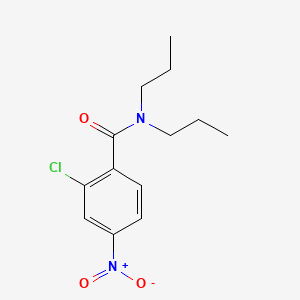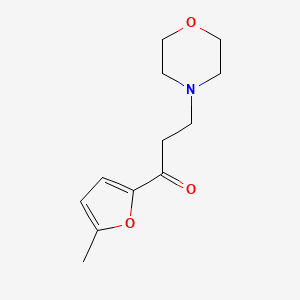
3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with amino groups at positions 4 and 5, and a propanol group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 4,5-diamino-1H-pyrazole with 3-chloropropan-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino groups on the pyrazole ring attack the electrophilic carbon in the chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(4,5-diamino-1H-pyrazol-1-yl)propanal.
Reduction: Formation of 3-(4,5-diamino-1H-pyrazol-1-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer or antimicrobial agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino groups and the hydroxyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(4,5-Diamino-1H-pyrazol-1-yl)propanal: Similar structure but with an aldehyde group instead of a hydroxyl group.
3-(4,5-Diamino-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both amino groups and a hydroxyl group, which allows for diverse chemical reactivity and potential for forming multiple types of interactions in biological systems. This versatility makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H12N4O |
|---|---|
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
3-(4,5-diaminopyrazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C6H12N4O/c7-5-4-9-10(6(5)8)2-1-3-11/h4,11H,1-3,7-8H2 |
Clave InChI |
PEFRFJNQCSLCNW-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C(=C1N)N)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)

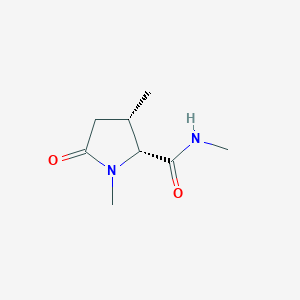
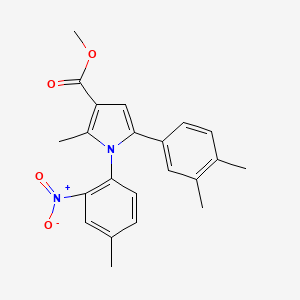


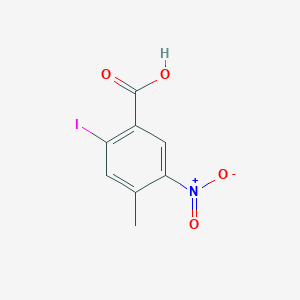

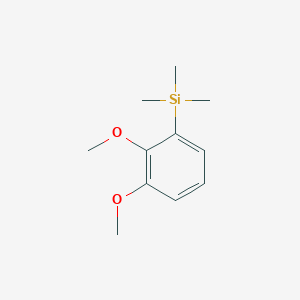
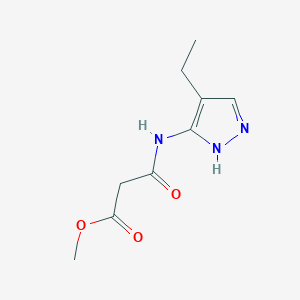
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine](/img/structure/B15205651.png)
